![molecular formula C12H14ClNO B5695155 N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B5695155.png)
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. It was first synthesized by a team of researchers at Cylene Pharmaceuticals in 2005. Since then, CX-5461 has been extensively studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide selectively targets the transcription of ribosomal RNA (rRNA) by inhibiting Pol I. This results in the downregulation of protein synthesis and cell cycle arrest, ultimately leading to cell death.
Biochemical and Physiological Effects
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been found to induce DNA damage and activate the p53 pathway, leading to apoptosis in cancer cells. It also induces autophagy, a process by which cells recycle damaged or unnecessary components, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is its specificity for Pol I transcription, which reduces the risk of off-target effects. However, its potency and selectivity may also pose a challenge in designing appropriate control experiments. Additionally, the compound's stability and solubility may also affect its use in lab experiments.
Direcciones Futuras
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has shown promising results in preclinical studies, and several clinical trials are currently underway to evaluate its safety and efficacy in cancer patients. Future research may focus on optimizing the compound's pharmacokinetic properties, identifying biomarkers of response, and exploring its potential in combination with other cancer therapies.
In conclusion, N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide is a small molecule inhibitor with potential therapeutic applications in cancer treatment. Its selective targeting of Pol I transcription and induction of cell death make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
The synthesis of N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide involves several steps, including the reaction of 3-chloroaniline with ethyl 2-bromoacetate, followed by the reduction of the resulting ester with sodium borohydride. The final product is obtained by reacting the resulting amine with cyclopropanecarboxylic acid chloride.
Aplicaciones Científicas De Investigación
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to be effective in reducing tumor growth in animal models of cancer.
Propiedades
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-11-3-1-2-9(8-11)6-7-14-12(15)10-4-5-10/h1-3,8,10H,4-7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKKPTPWXKHKHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)ethyl]cyclopropanecarboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.